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Compound of Interest

Compound Name:
Dimethyl (2R)-2-

hydroxypentanedioate

CAS No.: 55094-98-9

Cat. No.: B3384428

Get Quote

Chemical Identity & Physical Properties
Before spectroscopic analysis, the analyte must be verified against standard physicochemical

descriptors. The (2R)-enantiomer is the biologically relevant form associated with IDH

neomorphic activity.
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Property Specification

IUPAC Name Dimethyl (2R)-2-hydroxypentanedioate

Common Name
Dimethyl D-2-hydroxyglutarate; Octyl-D-2-HG

(misnomer, "Dimethyl" is C1)

CAS Number 55094-98-9 (Specific for (2R)-isomer)

Molecular Formula

Molecular Weight 176.17 g/mol

Physical State Colorless to pale yellow oil

Boiling Point ~110–115 °C at 1.5 mmHg (predicted)

Solubility
Soluble in DMSO, Methanol, Chloroform,

Ethanol

Chirality (R)-enantiomer (corresponds to D-configuration)

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for structural validation and enantiomeric purity assessment (when

using chiral shift reagents). The following data represents the compound in Chloroform-d (

), the standard solvent for the ester form.

Proton NMR ( H-NMR)
Solvent:

| Frequency: 400/500 MHz | Reference: TMS (0.00 ppm)
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Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

4.25 – 4.30
dd (Doublet of

doublets)
1H

C2-H (

-proton)

Deshielded by -

OH and Ester

C=O.

Characteristic

chiral center

signal.

3.81 s (Singlet) 3H C1-COO
Methyl ester

adjacent to the

chiral center.

3.70 s (Singlet) 3H C5-COO
Distal methyl

ester (less

deshielded).

3.10 – 3.40
br s (Broad

singlet)
1H -OH

Hydroxyl proton.

Shift varies with

concentration/te

mp.[1]

Exchangeable

with

.

2.45 – 2.55 t (Triplet) or m 2H C4-
-protons adjacent

to distal

carbonyl.

2.10 – 2.25 m (Multiplet) 1H C3-

-proton

(diastereotopic

due to C2

chirality).

1.95 – 2.08 m (Multiplet) 1H C3- -proton

(diastereotopic).
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Coupling Constants (

values):

The

-proton (C2-H) typically shows

due to coupling with the non-equivalent C3 protons.

Carbon NMR ( C-NMR)
Solvent:

| Frequency: 100/125 MHz

Shift (

, ppm)
Carbon Type Assignment Notes

175.2 Quaternary (C=O) C1 (Proximal Ester)
Carbonyl adjacent to

chiral center.

173.1 Quaternary (C=O) C5 (Distal Ester) Distal carbonyl.

69.8 Methine (CH) C2 (Chiral Center)

Characteristic

-hydroxy carbon

signal.

52.8
Methyl (

)

O

(C1)
Methyl ester carbon.

51.9
Methyl (

)

O

(C5)
Methyl ester carbon.

29.2
Methylene (

)
C4 -carbon.

28.9
Methylene (

)
C3 -carbon.
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Mass Spectrometry (MS) Profile
Mass spectrometry is critical for confirming the esterification status and identifying potential

hydrolysis products (mono-esters or free acid).

Electron Ionization (EI) Fragmentation
Method: GC-MS (70 eV) Molecular Ion (

): m/z 176 (Often weak or absent due to rapid fragmentation).

m/z Intensity Fragment Identity Mechanism

117 Base Peak (100%)
-Cleavage. Loss of the

proximal ester group

(59 Da).

145 Medium
Loss of methoxy

group.

85 High

Lactone formation

cyclization product

(loss of

from fragment 117).

59 High Carbomethoxy cation.

55 Medium
Acryloyl cation

derivative.

Fragmentation Pathway Diagram
The following diagram illustrates the primary fragmentation logic used to validate the structure.
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Molecular Ion (M+)
m/z 176

Fragment A
[M - OMe]+

m/z 145
- OMe (31)

Base Peak
[M - COOMe]+

m/z 117

- COOMe (59)
(Alpha Cleavage)

Carbomethoxy
[COOMe]+

m/z 59

Direct Cleavage

Lactone Ion
[C4H5O2]+

m/z 85

- MeOH (32)
(Cyclization)

Click to download full resolution via product page

Figure 1: Proposed Electron Ionization (EI) fragmentation pathway for Dimethyl 2-

hydroxyglutarate.

Infrared (IR) Spectroscopy
IR is used primarily to confirm the functional group integrity (Ester vs. Acid).
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Wavenumber (

)
Vibration Mode Description

3450 – 3550 O-H Stretch

Broad band. Confirms the

presence of the

-hydroxyl group.

2955, 2850 C-H Stretch
Alkyl C-H stretching

(methyl/methylene).

1735 – 1750 C=O Stretch

Strong. Ester carbonyls. Often

appears as a split peak or

broadened band due to two

distinct ester environments.

1435, 1370 C-H Bend
Methyl group deformations (

).

1210, 1170 C-O Stretch
Ester C-O-C stretching. Strong

intensity.

Experimental Protocols
Sample Preparation for NMR
To ensure high-resolution spectra without water interference:

Solvent Selection: Use

(99.8% D) with 0.03% TMS v/v.

Concentration: Dissolve 10–15 mg of Dimethyl (2R)-2-hydroxypentanedioate in 600 µL of

solvent.

Filtration: If the oil is viscous or cloudy, filter through a small plug of glass wool into the NMR

tube to remove suspended solids.

Acquisition: Run at 298 K. For quantitative purity, set relaxation delay (
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) to

seconds to account for the slow relaxation of quaternary carbonyl carbons.

Biological Context & Stability Workflow
Researchers often use this ester to treat cells, where it is hydrolyzed to the active acid.

Dimethyl (2R)-2-hydroxyglutarate
(Cell Permeable Reagent)

Cell Membrane

Passive Diffusion

Intracellular Esterases
(Hydrolysis)

Enters Cell

(2R)-2-Hydroxyglutarate
(Active Oncometabolite)

Releases 2 MeOH

Inhibition of
$alpha$-KG Dependent Dioxygenases

(e.g., TET2, JmjC)

Competitive Inhibition

Click to download full resolution via product page

Figure 2: Cellular mechanism of action. The dimethyl ester acts as a prodrug, hydrolyzing

intracellularly to the potent (2R)-2-HG.
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Sheet. Link
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hydroxyglutarate and other brain metabolites." PLOS ONE, 2018. Link (Note: Provides high-

field data for the parent acid, used to validate chemical shift logic).

Mass Spectrometry Fragmentation: Morris, D. et al. "Differentiation of 2-hydroxyglutarate

enantiomers and its lactones by gas chromatography/electron ionization tandem mass

spectrometry." Rapid Communications in Mass Spectrometry, 2019. Link

Synthesis & Properties:Organic Syntheses, Coll. Vol. 9, p. 183 (1998); Vol. 72, p. 86 (1995).
(General procedures for -hydroxy esters).

Metabolic Pathway Context: Xu, W. et al.

-ketoglutarate-dependent dioxygenases." Cancer Cell, 2011. Link

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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